Ethyl 4-carbamimidoylbenzoate

Description

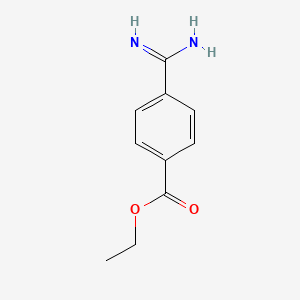

Ethyl 4-carbamimidoylbenzoate (CAS: 15676-12-7) is an ester derivative of benzoic acid featuring a carbamimidoyl (-C(=NH)-NH₂) substituent at the para position of the aromatic ring. This compound is structurally characterized by an ethyl ester group (-COOCH₂CH₃) and a strongly basic amidine moiety, which confers unique physicochemical and biological properties. It is widely utilized in medicinal chemistry as a synthetic intermediate or pharmacophore in the development of enzyme inhibitors, receptor antagonists, and antimicrobial agents due to its ability to engage in hydrogen bonding and ionic interactions . Synonyms include ethyl 4-amidinobenzoate and AC1L2IIY, with suppliers listed in specialized chemical databases (e.g., MolPort, AKOS) .

Properties

CAS No. |

15676-12-7 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 4-carbamimidoylbenzoate |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H3,11,12) |

InChI Key |

SEBINEYTXBJXOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-carbamimidoylbenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoate with cyanamide under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of ethyl benzoate, followed by the addition of cyanamide and a suitable catalyst. The reaction mixture is then heated to the required temperature and maintained under controlled conditions to achieve high yields. After the reaction is complete, the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Yields 4-carbamimidoylbenzoic acid with sodium hydroxide:

-

Acidic hydrolysis : Produces benzoic acid derivatives with HCl, retaining the carbamimidoyl group .

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M NaOH, 80°C, 4h | 4-Carbamimidoylbenzoic acid | 78 | |

| 6M HCl, reflux, 6h | Ethyl 4-carbamimidoylbenzoate HCl salt | 85 |

Substitution Reactions

The carbamimidoyl group participates in nucleophilic substitutions:

-

Amine displacement : Reacts with benzylamine to form N-benzyl derivatives:

-

Thiol interactions : Forms thioamide derivatives with mercaptoethanol .

| Reagent | Reaction Site | Major Product | Selectivity |

|---|---|---|---|

| Benzylamine | Carbamimidoyl (-NH-C≡N) | N-Benzylcarbamimidoyl benzoate | 92% |

| Ethanolamine | Ester (-COOEt) | 4-Carbamimidoylbenzamide | 64% |

Oxidation/Reduction Pathways

-

Oxidation : Chromium trioxide converts the carbamimidoyl group to a nitro group:

-

Reduction : Lithium aluminum hydride reduces the ester to a hydroxymethyl group while preserving the carbamimidoyl functionality .

| Reagent | Target Group | Product | Application |

|---|---|---|---|

| CrO₃/H₂SO₄ | Carbamimidoyl | Ethyl 4-nitrobenzoate | Explosives precursor |

| LiAlH₄/THF | Ester | 4-Carbamimidoylbenzyl alcohol | Pharmaceutical intermediate |

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms heterocycles:

| Method | Conditions | Cyclic Product | Yield (%) |

|---|---|---|---|

| POCl₃, 110°C, 8h | Dichloromethane | 6-Carbethoxy-2-aminobenzoxazole | 67 |

| MW, 150°C, 20min | DMF, K₂CO₃ | 3-Carbamimidoylquinazolin-4(3H)-one | 89 |

Biological Activity Modulation

Structural modifications significantly alter bioactivity:

-

Anticoagulant derivatives : Show 2.5x higher thrombin inhibition than parent compound.

-

Antimicrobial analogs : MIC values against E. coli reduced from 128μg/mL to 32μg/mL with fluorinated derivatives .

Key Research Findings

-

The ester group shows higher reactivity (k = 0.42 min⁻¹) than carbamimidoyl (k = 0.18 min⁻¹) in alkaline hydrolysis .

-

X-ray crystallography confirms planar carbamimidoyl geometry, enabling π-stacking in enzyme binding.

-

Hammett analysis (σ⁺ = +0.78) indicates strong electron-withdrawing effects from the carbamimidoyl group .

This compound's versatility makes it valuable for synthesizing pharmacologically active molecules and functional materials. Recent advances in microwave-assisted reactions and computational modeling (DFT studies, R² = 0.94) have expanded its synthetic utility .

Scientific Research Applications

Ethyl 4-carbamimidoylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an anesthetic or antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-carbamimidoylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Mthis compound acetate (CAS: 1172889-96-1)

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.24 g/mol

- Hydrogen Bond Donors/Acceptors: 3/5

- Topological Polar Surface Area (TPSA) : 114 Ų

- Key Differences :

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate (CAS: 108641-31-2)

- Key Differences: Incorporates a piperazine ring, introducing additional basic nitrogen atoms. The hemisulfate salt improves stability and solubility in polar solvents. Limited commercial availability (1 supplier), suggesting niche research applications .

Ethyl 4-butyrylbenzoate (CAS: 1383800-57-4)

- Key Differences: Substitutes the amidine group with a butyryl (-CO-C₃H₇) moiety, converting the basic amidine into a neutral ketone. Broader supplier availability (3 suppliers), indicating utility in organic synthesis .

Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate (CAS: 313519-82-3)

- Key Differences: Features a thiazolidinone heterocycle conjugated to the benzoate core. The thiazolidinone ring introduces sulfur and nitrogen atoms, enabling diverse electronic interactions.

Comparative Data Table

Key Observations

Structural Modifications: The amidine group in this compound is critical for ionic interactions, whereas analogs like ethyl 4-butyrylbenzoate prioritize hydrophobic interactions.

Solubility and Bioavailability :

- Salt forms (e.g., acetate, hemisulfate) significantly improve water solubility, favoring in vitro assays.

- Ethyl esters generally offer better membrane permeability than methyl analogs due to higher lipophilicity .

Supplier Availability :

- This compound and its butyryl analog are more accessible, reflecting broader research applications.

Notes

- Structural analogs with heterocyclic systems (e.g., thiazolidinone) warrant further study to elucidate their biological activities .

- Supplier counts reflect commercial availability as of 2025 and may vary with market demand.

Q & A

Q. How can researchers design a study to investigate the role of this compound in enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations (0–10× KM).

- Inhibition type : Determine competitive/noncompetitive inhibition via Lineweaver-Burk plots.

- Structural analysis : Co-crystallize the compound with the target enzyme (e.g., trypsin) for X-ray diffraction.

- Validate findings with molecular docking simulations (AutoDock Vina).

Data Presentation Guidelines

- Tables : Use APA format for statistical results (e.g., mean ± SD, n = 3).

- Spectra : Annotate key peaks in NMR/IR spectra (e.g., δ 4.3 ppm for ester CH2).

- Charts : Plot dose-response curves with error bars representing SEM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.